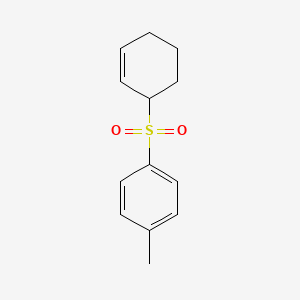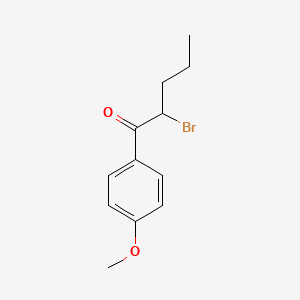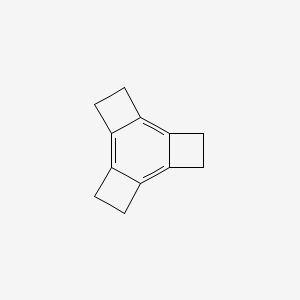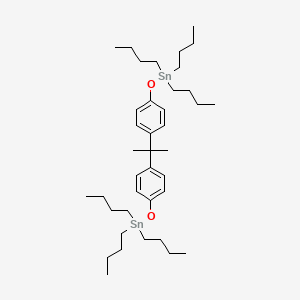
(+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is a chiral molecule, meaning it has two enantiomers (mirror-image forms). This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride typically involves the catalytic hydrogenation of a precursor compound. For example, one method involves the reduction of a ketone intermediate using a hydrogenation catalyst to yield the desired alcohol. The reaction conditions often include the use of a solvent such as ethanol and a hydrogenation catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization to obtain the hydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: Another compound with an isopropylamino group, used as a non-nucleophilic base in organic synthesis.
Uniqueness
What sets (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride apart is its chiral nature and the presence of both an alcohol and an isopropylamino group. This combination of functional groups makes it a versatile compound for various chemical reactions and research applications .
Propriétés
| 55688-37-4 | |
Formule moléculaire |
C12H20ClNO |
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
(1-hydroxy-1-phenylpropan-2-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)12(14)11-7-5-4-6-8-11;/h4-10,12-14H,1-3H3;1H |
Clé InChI |
BNTXITGTFRZWPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)


